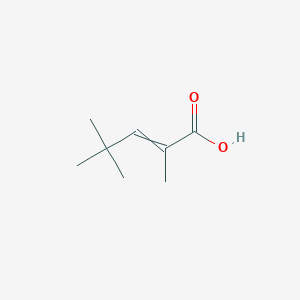

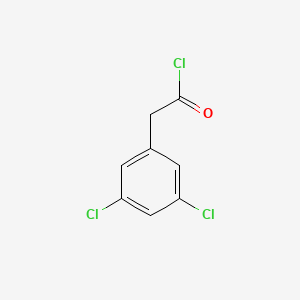

2-(3,5-Dichlorophenyl)acetyl chloride

描述

科学研究应用

- Scientific Field : Pharmaceuticals and Organic Chemistry .

- Application Summary : Pyrido [2,3-d]pyrimidines are one of the most important classes of fused heterocyclic systems due to a wide range of biological activity. Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .

- Methods of Application/Experimental Procedures : The synthesis of these compounds often involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at position 5 of the pyrimidine ring at high temperature .

- Results/Outcomes : The compound API-1 belonging to pyrido [2,3-d]pyrimidin-5-one derivatives is a promising antiproliferative agent. Among pyrido- [2,3-d]pyrimidin-7-one derivatives, noteworthy are tyrosine kinase inhibitor TKI-28 and cyclin-dependent kinase (CDK4) inhibitors .

-

Scientific Field : Pharmaceuticals and Organic Chemistry .

- Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods of Application/Experimental Procedures : The synthesis of these compounds often involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in refluxing benzene in the presence of a mixture of piperidine and glacial acetic acid .

- Results/Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

-

Scientific Field : Organic Chemistry .

- Application Summary : The synthesis of pyrido [2,3- d ]pyrimidin-5-one derivatives .

- Methods of Application/Experimental Procedures : When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .

- Results/Outcomes : The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .

-

Scientific Field : Pharmaceuticals and Organic Chemistry .

- Application Summary : Tafamidis is the first and only medicine approved by the Food and Drug Administration (FDA) in many countries for patients with either wild-type or hereditary ATTR-CM . ATTR-CM is a rare and fatal disease caused by the deposition of transthyretin (TTR) amyloid fibrils in the heart, giving rise to the myocardium becoming stiff, eventually resulting in cardiac failure .

- Methods of Application/Experimental Procedures : The synthesis of Tafamidis involves a convenient and efficient route for the preparation of Tafamidis, developed in 91% total yield over four steps starting from 4-amino-3-hydroxybenzoic acid .

- Results/Outcomes : Tafamidis is used for treating nervous system diseases .

-

Scientific Field : Organic Chemistry .

- Application Summary : This paper describes a convenient and efficient process for the synthesis of β-acetamido ketones .

- Methods of Application/Experimental Procedures : The synthesis involves the condensation of an aryl aldehyde, an acetophenone, acetyl chloride, and acetonitrile in the presence of boric acid as a solid heterogeneous catalyst at room temperature .

- Results/Outcomes : This method offers some advantages in terms of simplicity of performance, low reaction time, and potential for large-scale synthesis .

未来方向

属性

IUPAC Name |

2-(3,5-dichlorophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFHSDKTMPUQTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dichlorophenyl)acetyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B1527598.png)